(4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride
Description
(4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride (CAS: 850568-22-8) is a boronic acid derivative with the molecular formula C₁₁H₁₈BClN₂O₃ and a molecular weight of 272.54 g/mol . It features a boronic acid group (-B(OH)₂), a carbamoyl linker (-CONH-), and a dimethylaminoethyl substituent (-N(CH₃)₂CH₂CH₂-), with the hydrochloride salt enhancing solubility in aqueous environments .
Properties
IUPAC Name |
[4-[2-(dimethylamino)ethylcarbamoyl]phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O3.ClH/c1-14(2)8-7-13-11(15)9-3-5-10(6-4-9)12(16)17;/h3-6,16-17H,7-8H2,1-2H3,(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXAREBBWZJMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCN(C)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656964 | |
| Record name | (4-{[2-(Dimethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-22-8 | |
| Record name | Boronic acid, B-[4-[[[2-(dimethylamino)ethyl]amino]carbonyl]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-{[2-(Dimethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[2-(Dimethylamino)ethyl]carbamoyl}benzeneboronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride involves multiple steps. One common method includes the reaction of 4-bromophenylboronic acid with N,N-dimethylaminoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with hydrochloric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
DMAE-PBA is part of a broader class of dimethylamine derivatives that exhibit diverse pharmacological activities. Research indicates that such compounds can have antimicrobial, anticancer, and analgesic properties. The unique structure allows for modulation of biological targets, making them valuable candidates in drug development .
Therapeutic Applications
The compound is being investigated for its potential use in treating various diseases. Its ability to interact with biological molecules suggests applications in:
- Anticancer therapies : Targeting tumor cells through specific interactions.
- Antimicrobial treatments : Effective against bacterial infections due to its structural properties .
Biosensing Applications
Boronate-Affinity Materials
Boronic acids, including DMAE-PBA, are widely used in biosensors due to their ability to selectively bind to cis-diol-containing molecules such as sugars and glycoproteins. This property is exploited in:
- Electrochemical biosensors : These sensors utilize the binding affinity of boronic acids to detect saccharides and biomolecules, providing rapid and sensitive diagnostics .
- Surface-enhanced Raman scattering (SERS) : Boronic acid-modified surfaces have been employed to capture and detect bacteria, enhancing the sensitivity of detection methods .
Nanomaterials Integration
Recent advancements in nanotechnology have enabled the functionalization of nanomaterials with boronic acids like DMAE-PBA. This integration facilitates:
- Real-time imaging of biological processes : Techniques such as fluorescence microscopy can visualize glycosylation events in living cells .
- Development of smart drug delivery systems : Boronate-based hydrogels can be engineered for controlled release mechanisms responsive to glucose levels, making them suitable for diabetes management .
Drug Delivery Systems
Targeted Delivery Mechanisms
DMAE-PBA can be utilized in designing drug delivery systems that enhance the specificity and efficacy of therapeutic agents. The compound's boron functionality allows it to form reversible covalent bonds with diols present on target cells or tissues, leading to:
- Improved bioavailability : By ensuring that drugs are released at the site of action.
- Reduced side effects : Targeting minimizes exposure to non-target tissues .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial therapies | Modulation of biological targets |
| Biosensing | Electrochemical sensors for saccharide detection | High sensitivity and rapid response |
| SERS for bacterial detection | Enhanced detection capabilities | |
| Drug Delivery Systems | Smart hydrogels for glucose-responsive drug release | Targeted delivery and improved bioavailability |
Case Studies
-
Electrochemical Biosensors
Research has demonstrated the effectiveness of boronic acid derivatives in electrochemical biosensors for detecting glycoproteins and DNA. For example, studies have shown that electrodes modified with DMAE-PBA can capture target biomolecules through specific interactions, resulting in significant shifts in electrochemical signals that correlate with concentration levels . -
Nanomaterial Functionalization
A recent study highlighted the use of boronic acid-functionalized nanomaterials for real-time monitoring of glycosylation processes on live cells. This approach allowed researchers to visualize dynamic biological events with high specificity and resolution .
Mechanism of Action
The mechanism of action of (4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The dimethylaminoethyl carbamoyl group can interact with biological membranes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Key Properties :
- Purity : ≥95% (typical commercial grade) .
- Safety : Classified as an irritant (Xi symbol) with Risk Code 36 (irritating to eyes) and Safety Phrase 26 (rinse eyes immediately if exposed) .
- Storage : Stable under inert atmosphere at 2–8°C .
Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions and as protease inhibitors in medicinal chemistry. The dimethylaminoethyl group in this compound may improve cell permeability and target binding compared to simpler boronic acids .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to structurally related boronic acids with variations in substituents, molecular weight, and functional groups.
Biological Activity
(4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of boron-containing compounds known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is C12H18BClN2O3, with a molecular weight of approximately 270.65 g/mol. The compound features a boronic acid functional group, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 270.65 g/mol |
| Molecular Formula | C12H18BClN2O3 |
| Density | 1.17 g/cm³ |
| Melting Point | 257-259 °C |
| Boiling Point | 414.7 °C |
Neuroprotective Effects
In related studies involving boron-based hybrids, compounds similar to this compound exhibited neuroprotective effects against amyloid-beta (Aβ)-induced cell death in SH-SY5Y neuroblastoma cells. These compounds increased cell viability by 25–33% at concentrations ranging from 25 to 100 μM . This suggests that the compound may have applications in treating neurodegenerative diseases like Alzheimer's.
Enzyme Inhibition
The inhibition of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease pathology, was also observed with boron-based compounds. The study showed that at concentrations of 25 and 50 μM, these compounds reduced AChE activity significantly . This inhibition could be beneficial in managing symptoms of Alzheimer’s disease.
Safety and Toxicity
While exploring the biological activities, it is crucial to consider safety profiles. The compound is classified as an irritant; it can cause skin irritation and serious eye irritation upon contact . Safety data sheets emphasize the need for protective measures when handling this compound.
Case Studies
- Anticancer Study : A study on a structurally similar compound showed an IC50 value of 7.05 nM against cancer cell lines, indicating strong anticancer potential .
- Neuroprotection : In vitro studies demonstrated that similar boron compounds could significantly protect against oxidative stress-induced cell death, suggesting potential therapeutic roles in neurodegenerative disorders .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Coupling Reagents : Use DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as a coupling agent for carbamoyl bond formation, which minimizes side reactions and improves efficiency .
- Solvent Selection : Methanol or ethyl acetate is preferred for solubility and stability during intermediate steps .
- HCl Treatment : Post-synthesis treatment with HCl (5 mL) in ethyl acetate ensures deprotection and salt formation, achieving 70–85% yields for analogous compounds .
- Purification : Suction filtration followed by ethyl acetate washing removes unreacted reagents and by-products .
Q. What analytical techniques are critical for characterizing this compound's structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm boronic acid moiety (δ 7.0–8.5 ppm for aromatic protons) and dimethylaminoethyl group (δ 2.2–3.0 ppm for CH2 and CH3) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C11H17BClN2O3 requires exact mass ~295.09) .
- HPLC with UV/Vis Detection : Monitor purity (>95%) using reverse-phase C18 columns and aqueous/organic mobile phases .
Q. How does the dimethylaminoethyl carbamoyl group influence the compound's solubility and reactivity?
- Methodological Answer :
- Solubility : The tertiary amine enhances water solubility via protonation under acidic conditions, critical for biological assays .
- Reactivity : The carbamoyl group stabilizes the boronic acid through intramolecular hydrogen bonding, reducing hydrolysis while maintaining Suzuki coupling activity .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in stability data under varying pH conditions?
- Methodological Answer :
- pH-Dependent Stability Assays : Conduct kinetic studies in buffered solutions (pH 3–10) using HPLC to track degradation products. For example, boronic acids hydrolyze faster at alkaline pH, but the dimethylaminoethyl group may mitigate this via intramolecular stabilization .
- Thermogravimetric Analysis (TGA) : Quantify thermal stability under controlled humidity to identify decomposition thresholds .
Q. How can researchers design experiments to probe this compound's interaction with diol-containing biomolecules (e.g., glycoproteins)?
- Methodological Answer :
- Fluorescence Quenching Assays : Use dansyl-labeled glycoproteins; boronic acid-diol binding reduces fluorescence intensity, enabling affinity calculations (e.g., Kd < 10 µM for similar structures) .
- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics and stoichiometry in physiological buffers .
Q. What computational approaches are suitable for modeling its binding to serine proteases or other enzymatic targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate interactions with protease active sites (e.g., chymotrypsin) focusing on boronic acid covalent binding to catalytic serine .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories using AMBER forcefields, highlighting key residues (e.g., Ser195 in proteases) .
Key Considerations for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
